N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[(2-Methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a 2-methylindole moiety linked via a methylene bridge and a carboxamide group. The coumarin core is known for its photophysical properties and biological activities, including antimicrobial and enzyme-inhibitory effects . The 2-methylindole group may enhance interactions with hydrophobic pockets in biological targets, such as enzymes or receptors, due to its aromatic and planar structure .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-8-15-9-13(6-7-17(15)22-12)11-21-19(23)16-10-14-4-2-3-5-18(14)25-20(16)24/h2-10,22H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOPCVFFDFQMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole-5-carbaldehyde and 2-oxochromene-3-carboxylic acid.
Condensation Reaction: The indole aldehyde is condensed with the chromene carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Core Structural Variations
The coumarin-3-carboxamide framework is a common feature among analogs, but the substituents on the amide nitrogen vary significantly, influencing physicochemical and biological properties:
Pharmacokinetic and Solubility Considerations
- Solubility : Sulfonamide (Analog 12 ) and boronate (Analog ) derivatives exhibit higher aqueous solubility due to polar functional groups.
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules characterized by the presence of indole and chromene moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.37 g/mol. The structure features an indole ring connected to a chromene scaffold, which is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Below are detailed findings from recent research.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. For instance:
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In vitro Studies : In cell line assays, this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction A549 20 Cell cycle arrest - In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, suggesting its potential for further development as an anticancer drug.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties:
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Cytokine Inhibition : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 600 IL-6 1200 300 - Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
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Oxidative Stress Reduction : In models of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly decreased neuronal cell death.
Treatment Viability (%) Control 40 Compound 80 - Mechanisms : The neuroprotective effects are attributed to its antioxidant activity and ability to modulate neuroinflammation.
Case Studies
A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and some objective responses in tumor size reduction, warranting further investigation in larger cohorts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
